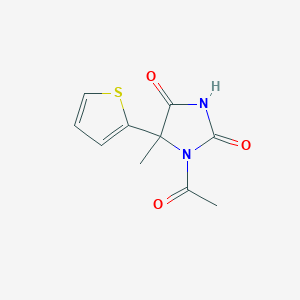
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) is known for its efficiency and high yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Analyse Chemischer Reaktionen
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like metabolism and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a five-membered ring with sulfur and nitrogen atoms and are known for their antidiabetic properties.
Imidazolidines: Similar in structure but may lack the thiophene ring, affecting their chemical reactivity and biological activity.
Thiophene derivatives: These compounds share the thiophene ring but differ in their substituents, leading to variations in their applications and properties
Eigenschaften
CAS-Nummer |
62031-98-5 |
|---|---|
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
1-acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3S/c1-6(13)12-9(15)11-8(14)10(12,2)7-4-3-5-16-7/h3-5H,1-2H3,(H,11,14,15) |
InChI-Schlüssel |
VPHKWGXQYUXANR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)NC(=O)C1(C)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


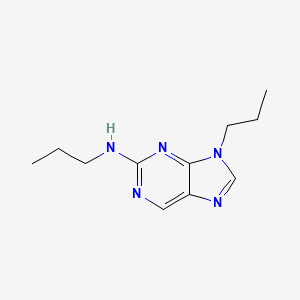

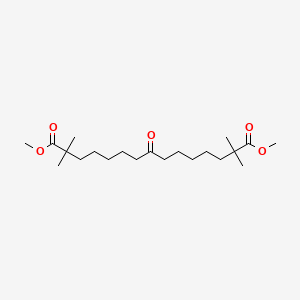
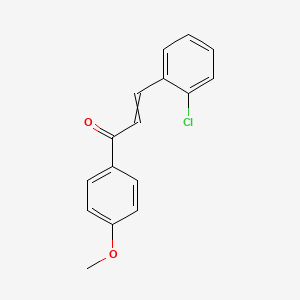
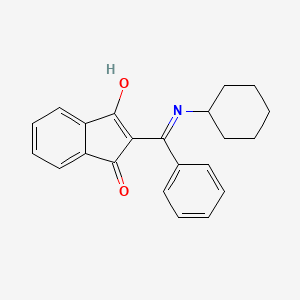
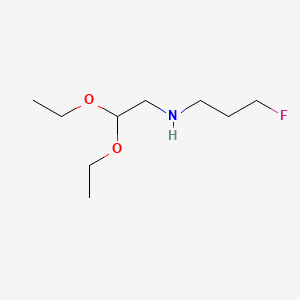
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

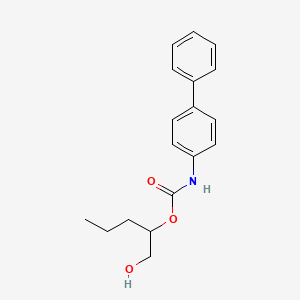
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
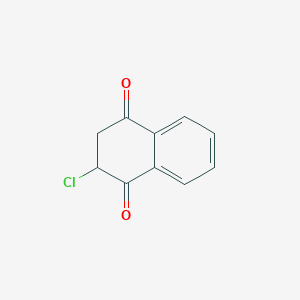
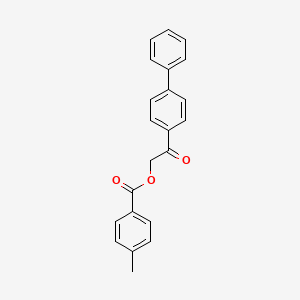
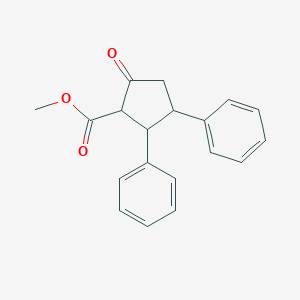
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
